![molecular formula C20H25N3O2 B5501738 methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)
methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate
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Description
Synthesis Analysis
The synthesis of compounds similar to methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate involves multi-step chemical reactions, often starting with base molecules that are functionalized through processes such as electrophilic fluorination or nucleophilic substitution. For instance, Eskola et al. (2002) synthesized a related compound through electrophilic fluorination using a trimethylstannyl precursor, highlighting the complexity and precision required in synthesizing these molecules (Eskola et al., 2002).
Molecular Structure Analysis
The molecular and crystal structures of compounds within this class have been elucidated through X-ray crystallography, revealing intricate details about their geometry, conformation, and intermolecular interactions. Karczmarzyk and Malinka (2004) provided insights into the crystal and molecular structures of a closely related compound, highlighting the significance of substituent effects and molecular conformations (Karczmarzyk & Malinka, 2004).
Scientific Research Applications
Molecular Structures and Interactions
- A study on the structural characteristics of related compounds revealed insights into molecular conformations and potential interactions. For example, the analysis of crystal structures and hydrogen bonding in proton-transfer compounds involving similar nitrogen-based ligands provides a foundation for understanding the molecular interactions that could influence the behavior of the target compound in various environments (Sheshmani, Ghadermazi, & Aghabozorg, 2006).
Synthetic Pathways and Chemical Properties
- Research into the synthesis and characterization of N,S-containing heterocycles showcases the versatility of similar molecular frameworks in generating a wide array of potentially bioactive compounds. This highlights the synthetic strategies that could be applied to the target compound for exploring its applications in various scientific fields (Dotsenko, Krivokolysko, & Litvinov, 2012).
Potential Biological Applications
- The investigation into macrocycles prepared from lithocholic acid, piperazine, and isomeric pyridine dicarboxylic acids reveals the selective affinities of these compounds towards sodium and potassium ions. Such studies offer insights into the potential biological applications of related compounds, including the target molecule, in modulating ion channels or as part of drug delivery systems (Haapala et al., 2001).
Drug Discovery and Development
- In the realm of drug discovery, the synthesis and in vitro antiproliferative activity of derivatives structurally akin to the target molecule against human cancer cell lines demonstrate the potential therapeutic applications of such compounds. This underscores the importance of exploring the bioactive properties of the target molecule for potential pharmaceutical applications (Mallesha et al., 2012).
properties
IUPAC Name |
methyl 6-[[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-7-4-5-10-19(15)23-12-11-22(16(2)13-23)14-17-8-6-9-18(21-17)20(24)25-3/h4-10,16H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBSQNUEYPISKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=NC(=CC=C2)C(=O)OC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-YL]methyl}pyridine-2-carboxylate |
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